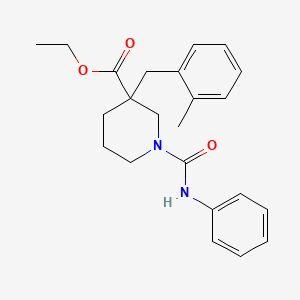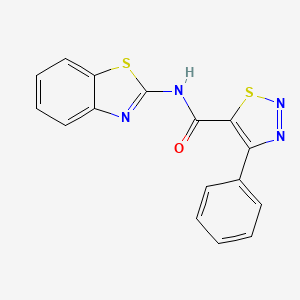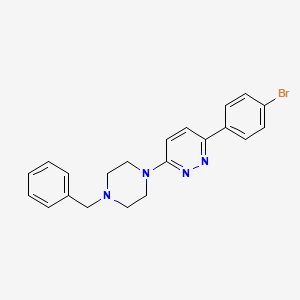
ethyl 1-(anilinocarbonyl)-3-(2-methylbenzyl)-3-piperidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-(anilinocarbonyl)-3-(2-methylbenzyl)-3-piperidinecarboxylate, also known as compound 1, is a synthetic compound that has been extensively studied in the field of medicinal chemistry. It belongs to the class of piperidine-based compounds and has been shown to exhibit a range of biological activities.
作用機序
The exact mechanism of action of ethyl 1-(anilinocarbonyl)-3-(2-methylbenzyl)-3-piperidinecarboxylate 1 is not fully understood, but it is believed to exert its effects through the modulation of various neurotransmitter systems in the brain. It has been shown to interact with the GABAergic system, which plays a key role in the regulation of neuronal excitability. Compound 1 has also been shown to interact with the opioid system, which is involved in the modulation of pain and stress responses.
Biochemical and Physiological Effects
Compound 1 has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation and neuropathic pain. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and other neurodegenerative disorders. In addition, this compound 1 has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
実験室実験の利点と制限
The advantages of using ethyl 1-(anilinocarbonyl)-3-(2-methylbenzyl)-3-piperidinecarboxylate 1 in lab experiments include its high purity and yield, as well as its well-characterized biological activities. However, one limitation of using this compound 1 is that it is a synthetic this compound, which may limit its potential for use in clinical settings. In addition, more research is needed to fully understand the potential side effects of this compound 1 and its long-term safety profile.
将来の方向性
There are several future directions for research on ethyl 1-(anilinocarbonyl)-3-(2-methylbenzyl)-3-piperidinecarboxylate 1. One area of research is to further elucidate the mechanism of action of this compound 1 and its interactions with various neurotransmitter systems in the brain. Another area of research is to explore the potential therapeutic applications of this compound 1 in the treatment of various neurological disorders. In addition, further research is needed to fully understand the safety profile of this compound 1 and its potential side effects.
合成法
The synthesis of ethyl 1-(anilinocarbonyl)-3-(2-methylbenzyl)-3-piperidinecarboxylate 1 involves a series of chemical reactions that are carried out in a stepwise manner. The first step involves the reaction of aniline with ethyl chloroformate to form an intermediate product. This is followed by the addition of 2-methylbenzylamine to the intermediate product, which leads to the formation of the final product, this compound 1. The synthesis of this compound 1 has been optimized to achieve high yields and purity, making it suitable for use in various scientific research applications.
科学的研究の応用
Compound 1 has been extensively studied for its potential therapeutic applications. It has been shown to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. It has also been shown to have potential as a treatment for Alzheimer's disease and other neurodegenerative disorders. In addition, ethyl 1-(anilinocarbonyl)-3-(2-methylbenzyl)-3-piperidinecarboxylate 1 has been studied for its potential use as a tool in chemical biology research.
特性
IUPAC Name |
ethyl 3-[(2-methylphenyl)methyl]-1-(phenylcarbamoyl)piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3/c1-3-28-21(26)23(16-19-11-8-7-10-18(19)2)14-9-15-25(17-23)22(27)24-20-12-5-4-6-13-20/h4-8,10-13H,3,9,14-17H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODDJQZHOVAZNJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCN(C1)C(=O)NC2=CC=CC=C2)CC3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N,N-diethyl-N'-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]-N'-methyl-1,2-ethanediamine](/img/structure/B6091508.png)
![3-[3-oxo-3-(1-pyrrolidinyl)propyl]-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6091512.png)
![1-(4-methoxyphenyl)-3-[(4-methoxyphenyl)amino]-4,5,6,7-tetrahydrocyclohepta[b]pyrrol-2(1H)-one](/img/structure/B6091516.png)
![3-{2-[4-(2-fluorobenzyl)-1-piperidinyl]-2-oxoethyl}-4-(3-furylmethyl)-2-piperazinone](/img/structure/B6091519.png)
![4-fluoro-N-[(1-{[2-(methylthio)-5-pyrimidinyl]methyl}-3-piperidinyl)methyl]benzamide](/img/structure/B6091527.png)
![5-[(2,4-difluorophenoxy)methyl]-3-{[2-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6091539.png)
![1-(2-pyridinylmethyl)-4-{[5-(2-pyrrolidinyl)-2-thienyl]carbonyl}piperazine bis(trifluoroacetate)](/img/structure/B6091542.png)

![3-(4-fluorophenyl)-2,5-dimethyl-7-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B6091562.png)

![4-chloro-3-nitro-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B6091582.png)
![2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-thioxoacetamide](/img/structure/B6091594.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(4-pyridinylmethyl)-4-piperidinyl]propanamide](/img/structure/B6091601.png)
![1-[2-(4-methoxyphenyl)ethyl]-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine 2-butenedioate](/img/structure/B6091614.png)
